molecular formula C8H15Cl2N3 B2366818 {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride CAS No. 1909336-24-8

{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride

Cat. No.: B2366818
CAS No.: 1909336-24-8
M. Wt: 224.13
InChI Key: MISJOJDOLXBTPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4H,5H,6H,7H-Pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core with a methanamine substituent. Key characteristics include:

  • Molecular Formula: C₈H₁₃N₃·2HCl (base: C₈H₁₃N₃) .
  • Structural Features: A partially saturated pyridine ring fused with a pyrazole moiety, with a primary amine group at the 2-position .
  • Physicochemical Properties:
    • Predicted Collision Cross Section (CCS) for [M+H]⁺: 131.5 Ų .
    • Molecular Weight (dihydrochloride form): ~225.04 g/mol (calculated from base + 2HCl).

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c9-6-7-5-8-3-1-2-4-11(8)10-7;;/h5H,1-4,6,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISJOJDOLXBTPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)CN)C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909336-24-8
Record name {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclocondensation of Pyridine Derivatives

The pyrazolo[1,5-a]pyridine scaffold is synthesized via a [3+2] cycloaddition between a pyridine-bearing electrophilic carbon and hydrazine. For example, 4H-pyrido[1,2-a]pyrazol-5-one derivatives serve as precursors.

Procedure :

  • React 2-acetylpyridine (1.0 equiv) with hydrazine hydrate (1.2 equiv) in ethanol under reflux (12 h).
  • Acidify with HCl to precipitate the cyclized product, 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2(1H)-one .

Optimization :

  • Solvent : Ethanol or acetic acid improves yield (72–85%) compared to THF or DMF.
  • Catalyst : p-Toluenesulfonic acid (10 mol%) accelerates cyclization at 80°C.

Chlorination for Functionalization

The ketone group at the 2-position is converted to a chloride to enable nucleophilic substitution with ammonia or amines.

Procedure :

  • Treat pyrazolo[1,5-a]pyridin-2-one (1.0 equiv) with phosphorus oxychloride (POCl₃, 5.0 equiv) and tetramethylammonium chloride (0.1 equiv) at 110°C for 4 h.
  • Quench with ice-water and extract with dichloromethane to isolate 2-chloropyrazolo[1,5-a]pyridine .

Key Data :

Parameter Value
Yield 78–92%
Purity (HPLC) >95%

Introduction of the Methanamine Group

Nucleophilic Substitution with Ammonia

The chloride intermediate undergoes amination using aqueous or gaseous ammonia.

Procedure :

  • Suspend 2-chloropyrazolo[1,5-a]pyridine (1.0 equiv) in liquid ammonia at −40°C.
  • Add potassium tert-butoxide (2.0 equiv) and stir for 24 h.
  • Neutralize with HCl to isolate {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine .

Challenges :

  • Over-amination or decomposition occurs above −30°C.
  • Lower yields (55–65%) necessitate alternative routes.

Reductive Amination of a Carbonyl Intermediate

An alternative pathway involves reducing a nitrile or oxime intermediate to the primary amine.

Procedure :

  • React pyrazolo[1,5-a]pyridine-2-carbonitrile (1.0 equiv) with hydrogen gas (20 bar) over Raney nickel in ethanol (6 h, 50°C).
  • Filter and concentrate to obtain the amine, with yields of 70–80%.

Advantages :

  • Avoids harsh ammonia conditions.
  • Compatible with scalable hydrogenation reactors.

Salt Formation and Purification

Dihydrochloride Preparation

The free base is converted to its dihydrochloride salt for improved stability and solubility.

Procedure :

  • Dissolve {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine (1.0 equiv) in anhydrous ethanol.
  • Add concentrated HCl (2.2 equiv) dropwise at 0°C.
  • Stir for 1 h, filter, and wash with cold ethanol to isolate the dihydrochloride.

Analytical Validation :

  • Melting Point : 218–220°C (decomposition).
  • ¹H NMR (D₂O): δ 7.45 (d, 1H, pyridine-H), 4.20 (s, 2H, CH₂NH₂), 3.10–2.80 (m, 4H, cyclohexane-H).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Efficiency
Nucleophilic Substitution 55–65 90–95 Moderate High
Reductive Amination 70–80 95–98 High Moderate

Reductive amination offers superior yields and purity, making it the preferred industrial route despite higher catalyst costs.

Chemical Reactions Analysis

{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperatures and pressures to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrazolo[1,5-a]pyridine exhibit promising anticancer properties. A study highlighted the synthesis of various pyrazolo[1,5-a]pyridine derivatives that were tested for their efficacy against different cancer cell lines. Compounds demonstrated significant inhibition of cell proliferation and induced apoptosis in targeted cancer cells. The structure-activity relationship (SAR) studies showed that modifications at specific positions on the pyrazole ring enhanced anticancer activity significantly .

Neuroprotective Effects

The neuroprotective potential of {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride has been explored in the context of neurodegenerative diseases. In vitro studies have shown that this compound can inhibit pathways leading to neuronal cell death and may enhance neurogenesis. The mechanism involves modulation of signaling pathways associated with oxidative stress and inflammation .

DYRK1A Inhibition

The compound has been identified as a selective inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in various neurological disorders and cancers. Inhibitors targeting DYRK1A have been developed based on the pyrazolo[1,5-a]pyridine scaffold. These inhibitors showed effective binding affinity and selectivity towards DYRK1A, making them potential candidates for further therapeutic development .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic strategies have been reported in the literature to produce this compound with high yields and purity .

Table: Synthetic Routes and Yields

Synthetic RouteYield (%)Reference
Method A85
Method B75
Method C90

Case Study 1: Anticancer Screening

In a recent study published in a peer-reviewed journal, a library of pyrazolo[1,5-a]pyridine derivatives was screened against various cancer cell lines including breast and lung cancer models. The results indicated that certain derivatives exhibited IC50 values in the low nanomolar range, suggesting potent anticancer activity .

Case Study 2: Neuroprotection in Animal Models

Another investigation assessed the neuroprotective effects of this compound in rodent models of Alzheimer’s disease. Treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups .

Mechanism of Action

The mechanism of action of {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Features

Compound Name Core Structure Substituents Molecular Formula (Dihydrochloride) Molecular Weight (g/mol) Key Features
Target Compound Pyrazolo[1,5-a]pyridine 2-Methanamine C₈H₁₃N₃·2HCl 225.04 Partially saturated core; amine for functionalization
5-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride Pyrazolo[1,5-a]pyridine 3-Carboxamide, 5-aminomethyl C₉H₁₆Cl₂N₄O 267.15 Enhanced hydrogen bonding via carboxamide
{5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine dihydrochloride Pyrazolo[3,2-b][1,3]oxazine 2-Methanamine C₇H₁₁N₃O·2HCl 226.11 Oxazin ring increases polarity; lower molecular weight
{2-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine Pyrazolo[1,5-a]pyrimidine 2-Ethyl, 3-methyl C₁₀H₁₈N₄ 194.28 (base) Pyrimidine core; lipophilic substituents
N-[2-Amino-1-(naphthalen-2-yl)ethyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-7-carboxamide dihydrochloride Pyrazolo[1,5-a]pyridine 7-Carboxamide, naphthyl substituent C₂₀H₂₄Cl₂N₄O 407.35 Bulky aromatic group; extended conjugation

Key Observations :

  • Core Heterocycle Variations : Replacement of pyridine with pyrimidine (e.g., pyrazolo[1,5-a]pyrimidine) or oxazine alters electronic properties and solubility .
  • Lipophilic groups (e.g., ethyl/methyl in C₁₀H₁₈N₄) may increase membrane permeability .

Physicochemical and Functional Properties

  • Collision Cross Section (CCS) : The target compound’s CCS (131.5 Ų for [M+H]⁺) suggests a compact structure compared to bulkier analogs like C₂₀H₂₄Cl₂N₄O, which likely has a higher CCS .
  • Solubility : The oxazin-containing analog (C₇H₁₁N₃O·2HCl) may exhibit higher aqueous solubility due to the oxygen atom in the oxazin ring .
  • Thermal Stability: No direct data are available, but dihydrochloride salts generally exhibit improved stability over free bases.

Commercial Availability

  • Target Compound : Available from suppliers like CymitQuimica (50 mg: €675) for research use .
  • Analogs :
    • Pyrazolo[3,2-b][1,3]oxazin-2-yl derivative: Offered by American Elements (Code: OMXX-285709-01) .
    • Pyrazolo[1,5-a]pyrimidin-7-yl derivative: Catalog ID SY214602 (POA pricing) .

Biological Activity

The compound {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride (CAS Number: 1909336-24-8) is a derivative of pyrazolo[1,5-a]pyridine, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C8H13N3·2HCl
  • Molecular Weight : 185.12 g/mol
  • Structure : The compound features a pyrazolo[1,5-a]pyridine core with a methanamine substituent.

Biological Activity Overview

Pyrazolo[1,5-a]pyridines have been studied for various biological activities including:

  • Anticancer Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyridine exhibit significant anticancer properties by inhibiting specific cancer cell lines.
  • Enzyme Inhibition : These compounds have shown potential in inhibiting various enzymes, including kinases that are critical in cancer progression and other diseases.
  • Neuropharmacological Effects : Some pyrazolo[1,5-a]pyridine derivatives have been investigated for their effects on the central nervous system.

Anticancer Activity

A study by highlights the anticancer potential of pyrazolo[1,5-a]pyridine derivatives. The research demonstrated that these compounds could inhibit the growth of several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
Pyrazolo[1,5-a]pyridine Derivative AMCF-7 (Breast)10Apoptosis induction
Pyrazolo[1,5-a]pyridine Derivative BA549 (Lung)15Cell cycle arrest

Enzyme Inhibition

Another study explored the inhibition of tyrosine kinases by pyrazolo[1,5-a]pyridine derivatives. The findings revealed that these compounds could selectively inhibit TYK2 kinase activity, which is implicated in autoimmune disorders and cancer .

Enzyme TargetCompoundIC50 (nM)
TYK2Compound X50
JAK1Compound Y100

Neuropharmacological Effects

Research has also indicated that certain pyrazolo[1,5-a]pyridine derivatives have anxiolytic and antidepressant-like effects in animal models. These findings suggest potential applications in treating anxiety and mood disorders .

Case Studies

Several case studies have documented the therapeutic applications of pyrazolo[1,5-a]pyridine derivatives:

  • Case Study on Cancer Treatment : A clinical trial investigated the efficacy of a specific pyrazolo[1,5-a]pyridine derivative in patients with advanced solid tumors. Results showed a notable reduction in tumor size in 30% of participants after six weeks of treatment.
  • Case Study on Autoimmune Disorders : A study evaluated the use of a TYK2 inhibitor derived from pyrazolo[1,5-a]pyridine in patients with psoriasis. The treatment led to significant improvement in skin lesions compared to placebo .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride, and how are reaction conditions optimized?

  • Methodology : Multi-step synthesis typically involves cyclization of pyrazole precursors followed by functionalization of the pyridine ring. Key steps include:

  • Cyclocondensation : Using substituted hydrazines and ketones to form the pyrazolo[1,5-a]pyridine core .
  • Amination : Introduction of the methanamine group via reductive amination or nucleophilic substitution .
  • Salt formation : Conversion to the dihydrochloride salt using HCl in polar solvents like ethanol or methanol .
    • Optimization : Reaction yields (e.g., 62–70%) are improved by controlling temperature (reflux conditions), solvent polarity (e.g., ethanol, acetonitrile), and catalyst selection (e.g., Pd/C for hydrogenation) .

Q. How is the purity and structural integrity of the compound validated during synthesis?

  • Analytical techniques :

  • HPLC/LC-MS : To confirm purity (>95%) and detect impurities .
  • NMR spectroscopy : 1H/13C NMR to verify regioselectivity and absence of tautomeric forms (e.g., pyrazole vs. pyridine proton environments) .
  • Elemental analysis : Matches calculated vs. experimental C/H/N percentages (e.g., C: 62.77%, H: 4.01%, N: 24.40% for related analogs) .

Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic solvents?

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and water due to the dihydrochloride salt form. Limited solubility in nonpolar solvents (e.g., hexane) .
  • Stability : Hygroscopic; requires storage under inert gas (N2/Ar) at low temperatures (−20°C) to prevent decomposition. Degradation under prolonged light exposure is mitigated by amber glassware .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict electronic properties and reactivity of the pyrazolo-pyridine core?

  • Methodology :

  • Computational modeling : Use hybrid functionals (e.g., B3LYP) to calculate HOMO-LUMO gaps, partial charges, and nucleophilic/electrophilic sites .
  • Thermochemical accuracy : DFT-derived atomization energies (average deviation: 2.4 kcal/mol) validate experimental stability and reaction pathways .
    • Applications : Predict regioselectivity in electrophilic substitutions (e.g., nitration, halogenation) based on electron density maps .

Q. What mechanistic insights explain contradictions in reaction yields when scaling up synthesis?

  • Case study : Lower yields in scaled reactions (e.g., from 70% to 50%) may arise from:

  • Mass transfer limitations : Inefficient mixing in larger batches, resolved by using flow chemistry or segmented reactors .
  • Byproduct formation : Side reactions (e.g., over-alkylation) mitigated by slow reagent addition or temperature gradients .
    • Validation : TLC monitoring and in-situ IR spectroscopy to track intermediates and adjust conditions dynamically .

Q. How does the dihydrochloride salt form influence bioactivity in pharmacological assays compared to the free base?

  • Pharmacokinetics : Enhanced aqueous solubility improves bioavailability in in vitro assays (e.g., enzyme inhibition studies) .
  • Receptor binding : Protonation of the amine group at physiological pH may strengthen hydrogen bonding with target proteins (e.g., kinase active sites) .
  • Experimental design : Parallel assays comparing salt vs. free base in cell-based models (e.g., IC50 differences) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.